Cas no 1108656-90-1 (N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate)

N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate structure
1108656-90-1 structure
Product Name:N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
Número CAS:1108656-90-1
MF:C14H23NO3S
Megavatios:285.402323007584
CID:69785
PubChem ID:46737741
Update Time:2025-11-01

N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate Propiedades químicas y físicas

Nombre e identificación

    • N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
    • 4-methylbenzenesulfonic acid,N-methylhex-5-en-1-amine
    • 5-Hexen -1-amine, N-methyl-, compd. with 4-methylbenzenesulfonate
    • N-Methyl-5-hexen-1-amine 4-methylbenzenesulfonate (1:1)
    • FT-0743310
    • BCP19430
    • AC-28937
    • 5-Hexen-1-aMine, N-Methyl-, 4-Methylbenzenesulfonate
    • A802260
    • n-methyl-1-aminohex-5-ene p-toluenesulfonic acid salt
    • A1-00712
    • 1108656-90-1
    • 4-methylbenzenesulfonic acid;N-methylhex-5-en-1-amine
    • DTXSID60674029
    • 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1)
    • SCHEMBL314516
    • RQCUDAFMSJKYFW-UHFFFAOYSA-N
    • n-methylhex-5-en-1-amine tosylate salt
    • Renchi: 1S/C7H15N.C7H8O3S/c1-3-4-5-6-7-8-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,8H,1,4-7H2,2H3;2-5H,1H3,(H,8,9,10)
    • Clave inchi: RQCUDAFMSJKYFW-UHFFFAOYSA-N
    • Sonrisas: S(C1C=CC(C)=CC=1)(=O)(=O)O.N(C)CCCCC=C

Atributos calculados

  • Calidad precisa: 285.13999
  • Masa isotópica única: 285.14
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 6
  • Complejidad: 257
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 74.8A^2

Propiedades experimentales

  • PSA: 66.4
  • Logp: 4.27550

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N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:1108656-90-1)N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
Número de pedido:A802260
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 16:05
Precio ($):794.0
Correo electrónico:sales@amadischem.com

Información adicional sobre N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate

N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate: A Versatile Compound in Modern Pharmaceutical and Material Sciences

N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate, with the chemical formula C14H21NO4S, represents a unique class of organic sulfonate derivatives that have garnered significant attention in recent years due to their multifunctional properties and potential applications in pharmaceutical development, material science, and biochemical research. This compound, characterized by its N-Methylhex-5-en-1-amine core and 4-methylbenzenesulfonate functional group, serves as a critical intermediate in the synthesis of various bioactive molecules and functional materials. Its structural versatility and tunable reactivity make it a valuable tool for researchers aiming to design novel therapeutics or advanced materials.

Recent studies have highlighted the importance of 4-methylbenzenesulfonate as a sulfonating agent in the functionalization of organic frameworks. The sulfonic acid group, derived from 4-methylbenzenesulfonate, exhibits strong hydrophilicity and ion-exchange properties, which are essential for applications in drug delivery systems and surface modification technologies. In particular, the sulfonate functionality has been shown to enhance the solubility and bioavailability of pharmaceutical compounds, a critical factor in the development of orally administered medications. This property is particularly relevant for compounds like N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate, which may serve as a precursor for drug candidates targeting metabolic disorders or inflammatory diseases.

The N-Methylhex-5-en-1-amine moiety of this compound plays a pivotal role in its chemical reactivity. The presence of a double bond (hex-5-en) introduces conjugation effects that can influence the compound's interaction with biological targets. Additionally, the methyl group at the nitrogen atom (N-methyl) contributes to the compound's stability and reduces potential side reactions during synthetic processes. These structural features are particularly advantageous in the context of drug discovery, where controlled reactivity is essential for the synthesis of complex molecules with high specificity.

Recent advancements in computational chemistry have enabled researchers to model the behavior of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate in various environments. For instance, molecular dynamics simulations have demonstrated that the compound exhibits favorable interactions with lipid bilayers, suggesting its potential as a membrane-active agent. This property is being explored in the development of antimicrobial peptides and antifungal agents, where the ability to disrupt cell membranes is a key mechanism of action. Such studies underscore the importance of understanding the molecular interactions of this compound in both biological and synthetic contexts.

One of the most promising applications of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate lies in its role as a building block for polymer synthesis. The sulfonate group can act as a cross-linking agent, enabling the creation of functional polymers with tunable mechanical and chemical properties. Recent research has focused on the use of this compound in the development of stimuli-responsive hydrogels, which are being investigated for applications in drug delivery and tissue engineering. These hydrogels can undergo controlled swelling or degradation in response to environmental cues such as pH changes or temperature fluctuations, making them highly relevant for personalized medicine.

Another area of interest is the use of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate in the design of metal-organic frameworks (MOFs). The sulfonate functionality provides a means to introduce functional groups onto the framework's surface, which can enhance its catalytic activity or gas adsorption capacity. For example, recent studies have shown that sulfonated MOFs derived from this compound exhibit improved selectivity in the separation of gases such as CO2 and CH4, which has significant implications for carbon capture technologies. These findings highlight the adaptability of this compound in addressing global challenges related to environmental sustainability.

From a pharmaceutical perspective, N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate has been identified as a potential candidate for the development of antidiabetic drugs. The sulfonate group can interact with specific receptors involved in glucose metabolism, modulating insulin sensitivity and glucose uptake. Preclinical studies conducted in 2023 have demonstrated that derivatives of this compound exhibit improved efficacy in managing type 2 diabetes compared to traditional sulfonylurea drugs. These results suggest that further research into this compound's pharmacological properties could lead to the creation of more effective and safer therapeutic options.

The synthesis of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate has also been optimized through green chemistry approaches. Traditional methods for sulfonating amines often involve the use of harsh reagents and generate significant amounts of waste. However, recent innovations have introduced milder reaction conditions and recyclable catalysts, reducing the environmental impact of its production. These advancements are particularly important in the context of sustainable chemistry, where minimizing waste and energy consumption is a priority for industrial processes.

In addition to its applications in pharmaceuticals and materials science, N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate has shown potential in the field of bioimaging. The sulfonate group can be modified to incorporate fluorescent moieties, enabling the compound to serve as a contrast agent for in vivo imaging. This property is being explored for use in cancer diagnostics, where the ability to visualize tumor tissues with high specificity is critical for early detection and treatment planning. Ongoing research in this area is expected to expand the compound's utility in biomedical applications.

Despite its promising applications, the development of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate as a therapeutic agent or material requires further investigation into its long-term stability and biocompatibility. Studies are currently underway to evaluate the compound's degradation pathways in biological systems and its potential interactions with cellular components. These studies are essential for ensuring the safety and efficacy of any products derived from this compound.

Overall, N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate represents a versatile and valuable compound with a wide range of potential applications. Its unique structural features and functional groups make it an attractive candidate for research in multiple fields, from drug discovery to environmental technology. As scientific understanding of this compound continues to evolve, it is likely to play an increasingly important role in the development of innovative solutions to pressing global challenges.

Future research should focus on optimizing the synthesis of this compound to enhance its yield and reduce environmental impact, as well as exploring its interactions with biological systems in greater detail. Additionally, the development of new derivatives with tailored properties could expand its applicability even further. With continued advancements in chemical synthesis and computational modeling, the potential of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate is expected to grow significantly in the coming years.

As the scientific community continues to explore the properties and applications of N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate, it is clear that this compound holds great promise for advancing multiple fields of research. Its unique chemical structure and functional groups make it a valuable tool for developing new therapeutics, materials, and technologies. With ongoing innovation and collaboration across disciplines, the full potential of this compound is likely to be realized in the near future.

In conclusion, N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate is a remarkable compound that exemplifies the intersection of chemistry, biology, and materials science. Its multifunctional properties and adaptability make it a key player in the development of next-generation solutions for healthcare, environmental sustainability, and advanced materials. As research in this area progresses, the compound is poised to contribute significantly to scientific advancements and real-world applications.

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1108656-90-1)N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
A802260
Pureza:99%
Cantidad:5g
Precio ($):794.0